4-Butyl-N-(p-tolyl)aniline
Description
4-Butyl-N-(p-tolyl)aniline is a diarylamine derivative featuring a para-butyl substituent on the aniline ring and a para-tolyl group (4-methylphenyl) attached to the nitrogen. This compound belongs to a broader class of N-aryl anilines, which are pivotal intermediates in organic synthesis, materials science, and pharmaceuticals.
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-methylaniline |
InChI |
InChI=1S/C17H21N/c1-3-4-5-15-8-12-17(13-9-15)18-16-10-6-14(2)7-11-16/h6-13,18H,3-5H2,1-2H3 |
InChI Key |
CLSGSNCAGKFTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-butylaniline with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as a retinoid cycle inhibitor, which could have implications in vision research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 4-Butyl-N-(p-tolyl)aniline exerts its effects involves its interaction with specific molecular targets. For instance, as a retinoid cycle inhibitor, it may bind to and inhibit enzymes involved in the visual cycle, thereby affecting the recovery of visual pigments. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
- 3-Methyl-N-(p-tolyl)aniline (2g): This analog, bearing a meta-methyl group, exhibits lower stability under oxidative conditions. During electrooxidative C–H/N–H cross-coupling, it yields triphenylamine in only 20% yield due to decomposition. Substituting methanol with hexafluoro-2-propanol (HFIP) improves the yield to 55%, highlighting solvent-dependent stability .
- 4-Fluoro-N-(p-tolyl)aniline (4d) :
Synthesized in 81% yield via Buchwald–Hartwig amination, the para-fluoro substituent enhances electronic effects, favoring efficient coupling reactions . - N-(p-tolyl)pyridin-3-amine (4m) :
Incorporation of a pyridyl group increases steric bulk but maintains high reactivity (83% yield), demonstrating tolerance for heterocyclic amines in amination .
Table 1: Reactivity of N-(p-tolyl)aniline Derivatives
| Compound | Substituent(s) | Reaction Yield | Key Observations |
|---|---|---|---|
| 4-Fluoro-N-(p-tolyl)aniline | Para-fluoro | 81% | High electronic activation |
| 3-Methyl-N-(p-tolyl)aniline | Meta-methyl | 20–55% | Solvent-sensitive decomposition |
| N-(p-tolyl)pyridin-3-amine | Pyridin-3-amine | 83% | Heterocyclic tolerance |
Electronic and Steric Contributions
- p-Tolyl Group :
The 4-methylphenyl group is critical for maintaining bioactivity. Replacing the methyl group with larger substituents (e.g., 4-chloro, 4-bromo) in TNF-α inhibitors reduces potency, emphasizing the role of steric and electronic balance . - Butyl vs. tert-Butyl Substituents: Derivatives like 4-(tert-butyl)-N-(4-isopropylphenyl)aniline (MW: 267.42) show enhanced solubility in nonpolar solvents compared to linear alkyl chains, suggesting that branching influences physicochemical properties .
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